1,2-Dibromo-1,1-dichlorodifluoroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Organic Synthesis:

,2-Dibromo-1,1-dichloro-2,2-difluoroethane (C₂Br₂Cl₂F₂) possesses a unique combination of functional groups, making it an attractive intermediate for organic synthesis. The presence of two bromine and two chlorine atoms on the same carbon atom creates a highly reactive site, facilitating nucleophilic substitution reactions. Additionally, the two fluorine atoms contribute electron-withdrawing character, influencing the reactivity of the molecule.

Studies have explored the use of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane as a building block for the synthesis of various complex molecules, including:

- Fluorinated pharmaceuticals

- Novel flame retardants

- Functionalized materials with specific properties

Potential as a Reference Standard:

For instance, it can be employed in:

1,2-Dibromo-1,1-dichlorodifluoroethane, with the molecular formula and a CAS number of 558-57-6, is a halogenated organic compound. This compound features a unique structure characterized by two bromine atoms, two chlorine atoms, and two fluorine atoms attached to a two-carbon ethane backbone. Its physical properties include a boiling point of approximately 130 °C and a density of 1.88 g/cm³, which classify it as a dense liquid at room temperature .

- Potential Toxicity: Halogenated compounds can be irritating to the skin, eyes, and respiratory system.

- Flammability: The flammability depends on the specific halogen content. However, some halogenated hydrocarbons can be flammable.

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

- Elimination Reactions: The compound can undergo elimination to form alkenes or alkynes, especially in the presence of strong bases.

- Reduction Reactions: It may also react with metals like zinc or magnesium in reductive environments to yield less halogenated products .

Synthesis of 1,2-Dibromo-1,1-dichlorodifluoroethane can be achieved through several methods:

- Halogenation Reactions: This method involves the direct halogenation of ethylene or its derivatives using bromine and chlorine in the presence of UV light or heat.

- Electrophilic Addition: Ethylene can react with dibromodifluoromethane under suitable conditions to yield the desired product.

- Multi-step Synthesis: Starting from simpler halogenated compounds, sequential reactions can introduce additional halogens to achieve the final structure .

This compound finds applications primarily in industrial settings:

- Refrigerants: Due to its low boiling point and stability, it may serve as a refrigerant in specific applications.

- Solvents: It can be used as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Intermediate in Synthesis: It serves as an intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving 1,2-Dibromo-1,1-dichlorodifluoroethane primarily focus on its reactivity with nucleophiles and electrophiles. The compound's multiple halogen substituents make it an interesting subject for studying reaction mechanisms involving substitution and elimination pathways. Additionally, studies on its environmental interactions reveal its potential persistence in ecosystems and implications for bioremediation efforts .

Several compounds exhibit structural similarities to 1,2-Dibromo-1,1-dichlorodifluoroethane. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dibromoethane | Lacks fluorine; used as a solvent | |

| 1,2-Dichloroethane | Lacks bromine; used in organic synthesis | |

| 1,1-Dichloro-2-fluoroethane | Contains one fluorine; lower toxicity | |

| Dichlorodifluoromethane | Used as a refrigerant; simpler structure |

Uniqueness

The uniqueness of 1,2-Dibromo-1,1-dichlorodifluoroethane lies in its combination of multiple halogens (bromine, chlorine, and fluorine) on a single ethane backbone. This arrangement not only influences its chemical reactivity but also its physical properties and potential applications in various fields such as refrigeration and organic synthesis.

This compound serves as an important example for studying the effects of multiple halogen substitutions on chemical behavior and biological activity.

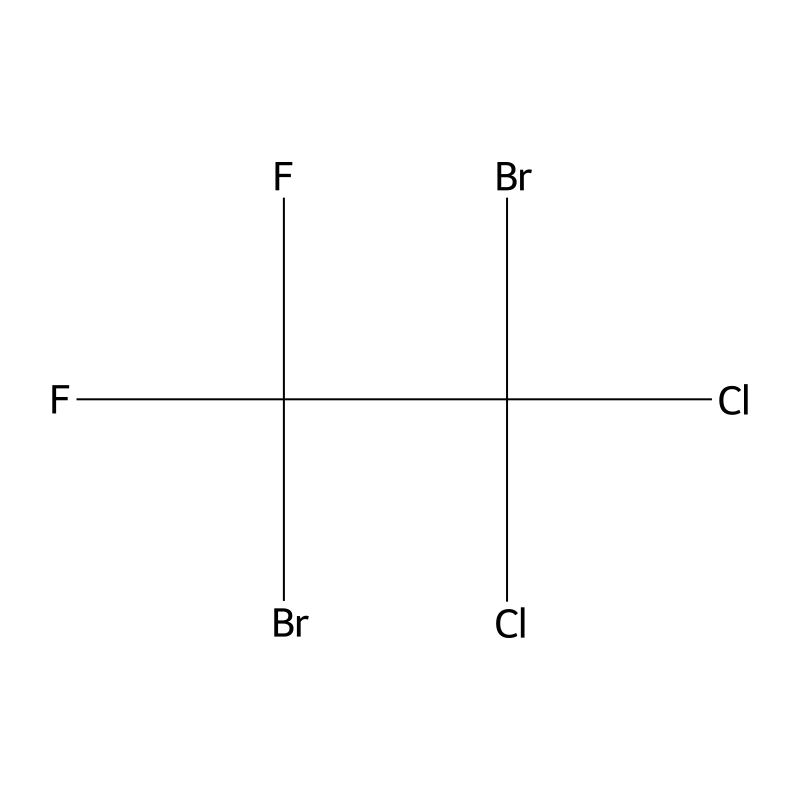

The molecular formula of 1,2-dibromo-1,1-dichlorodifluoroethane is C2Br2Cl2F2, representing a fully halogenated ethane derivative with a molecular weight of 292.73 grams per mole [1]. This compound belongs to the class of polyhalogenated ethanes, where all hydrogen atoms of the parent ethane molecule have been substituted with halogen atoms [1]. The structural representation demonstrates a two-carbon backbone with specific halogen substitution patterns that define its unique chemical identity [1].

The compound exhibits a precise arrangement of halogen substituents, with the first carbon bearing two chlorine atoms and one bromine atom, while the second carbon carries two fluorine atoms and one bromine atom [1]. This specific substitution pattern creates a highly halogenated organic molecule with distinct physical and chemical properties [1]. The exact mass of the compound is 291.76914 daltons, with a monoisotopic mass of 289.77119 daltons, reflecting the isotopic composition of the constituent atoms [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C2Br2Cl2F2 | PubChem 2.1 [1] |

| Molecular Weight | 292.73 g/mol | PubChem 2.1 [1] |

| Exact Mass | 291.76914 Da | PubChem 2.1 [1] |

| Monoisotopic Mass | 289.77119 Da | PubChem 2.1 [1] |

| Heavy Atom Count | 8 | PubChem [1] |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry name for this compound is 1,2-dibromo-1,1-dichloro-2,2-difluoroethane, which systematically describes the position and nature of each halogen substituent [1]. The Chemical Abstracts Service registry number is 558-57-6, providing a unique numerical identifier for this compound in chemical databases [1]. Alternative nomenclature includes "Ethane, 1,2-dibromo-1,1-dichloro-2,2-difluoro-", which follows the substitutive naming convention [1].

The compound's chemical identifiers include several standardized representations used in computational chemistry and database systems [1]. The International Chemical Identifier string is InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8, which provides a unique textual representation of the molecular structure [1]. The corresponding International Chemical Identifier Key is JZIAAMATGHHTAT-UHFFFAOYSA-N, serving as a fixed-length condensed digital representation [1].

The Simplified Molecular Input Line Entry System notation for this compound is C(C(Cl)(Cl)Br)(F)(F)Br, which describes the connectivity and arrangement of atoms in a linear text format [1]. This standardized notation facilitates computational processing and database searches [1]. The compound is also catalogued with the molecular descriptor label MFCD00039319 in various chemical databases [1].

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | LexiChem 2.6.6 [1] |

| CAS Registry Number | 558-57-6 | PubChem [1] |

| InChI | InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | InChI 1.0.5 [1] |

| InChIKey | JZIAAMATGHHTAT-UHFFFAOYSA-N | InChI 1.0.5 [1] |

| SMILES | C(C(Cl)(Cl)Br)(F)(F)Br | OEChem 2.3.0 [1] |

Structural Isomerism and Stereochemical Considerations

The compound 1,2-dibromo-1,1-dichlorodifluoroethane exhibits limited structural isomerism due to the specific distribution of halogen substituents on the ethane backbone [1]. The defined stereochemical configuration shows zero defined atom stereocenters and zero undefined atom stereocenters, indicating the absence of chiral centers in the molecular structure [1]. This structural characteristic results from the symmetric substitution pattern and the nature of the halogen substituents [1].

The rotatable bond count for this compound is one, corresponding to the central carbon-carbon single bond that allows for conformational flexibility through rotation [1]. The compound does not exhibit defined bond stereocenters or undefined bond stereocenters, confirming the absence of geometric isomerism around double bonds [1]. The molecular structure is canonicalized in chemical databases, indicating that the representation follows standardized rules for depicting molecular connectivity [1].

The absence of stereochemical complexity in this compound stems from the tetrahedral geometry around each carbon atom, where the different halogen substituents do not create asymmetric centers [1]. The conformational behavior of the molecule is governed by the rotational barrier around the carbon-carbon bond, which is influenced by the steric interactions between the bulky halogen substituents [2]. The preferred conformations likely involve staggered arrangements to minimize steric repulsion between the halogen atoms [2].

| Stereochemical Feature | Value | Reference |

|---|---|---|

| Defined Atom Stereocenter Count | 0 | PubChem [1] |

| Undefined Atom Stereocenter Count | 0 | PubChem [1] |

| Defined Bond Stereocenter Count | 0 | PubChem [1] |

| Undefined Bond Stereocenter Count | 0 | PubChem [1] |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 [1] |

| Compound Is Canonicalized | Yes | PubChem [1] |

Bond Properties and Molecular Geometry

The molecular geometry of 1,2-dibromo-1,1-dichlorodifluoroethane is characterized by tetrahedral arrangements around each carbon atom, consistent with the sp³ hybridization of the carbon centers [3]. The bond angles around each carbon approximate 109.5 degrees, following the predictions of Valence Shell Electron Pair Repulsion theory for tetrahedral geometries [3] [4]. Each carbon atom has a steric number of four, corresponding to four bonding electron pairs and no lone pairs [4].

The carbon-carbon bond length in this compound is expected to be approximately 1.54 angstroms, consistent with typical single bond lengths in ethane derivatives [5] [6]. The carbon-halogen bond lengths vary according to the size and electronegativity of the halogen atoms, with carbon-fluorine bonds being the shortest at approximately 1.35-1.39 angstroms, carbon-chlorine bonds at 1.78-1.81 angstroms, and carbon-bromine bonds at 1.94-1.98 angstroms [7] [8]. These bond length variations reflect the increasing atomic radii of the halogens down the periodic table [7] [8].

The bond energies in halogenated ethanes show characteristic patterns, with carbon-fluorine bonds being the strongest at approximately 485 kilojoules per mole, followed by carbon-chlorine bonds at 339 kilojoules per mole, and carbon-bromine bonds at 285 kilojoules per mole [7]. The carbon-carbon single bond energy is approximately 346 kilojoules per mole, providing structural stability to the molecular framework [7]. The molecular complexity value of 94 indicates a moderately complex structure with multiple halogen substituents contributing to the overall molecular architecture [1].

| Bond Type | Typical Bond Length (Å) | Bond Energy (kJ/mol) | Notes |

|---|---|---|---|

| Carbon-Carbon | 1.54 | 346 | Standard C-C single bond in ethane [5] [6] |

| Carbon-Fluorine | 1.35-1.39 | 485 | Strongest C-halogen bond due to high electronegativity [7] |

| Carbon-Chlorine | 1.78-1.81 | 339 | Intermediate strength, commonly found in organochlorines [7] |

| Carbon-Bromine | 1.94-1.98 | 285 | Weaker than C-Cl due to larger atomic radius [7] [8] |

Fundamental Physical Properties

Melting and Boiling Points

1,2-Dibromo-1,1-dichlorodifluoroethane exhibits well-defined thermal transition properties that reflect the complex intermolecular interactions arising from its multiple halogen substituents. The melting point of this compound has been consistently reported at 46°C across multiple reliable sources [1] [2] [3] [4] [5]. This relatively moderate melting point indicates that the compound exists as a solid under standard ambient conditions, which is characteristic of heavily halogenated ethane derivatives where the high molecular weight and significant dipole interactions contribute to enhanced crystalline stability.

The boiling point measurements show some variation across different experimental determinations, ranging from 117°C to 140°C [1] [2] [3] [4] [5]. The most frequently cited values cluster around 138-140°C [1] [2] [3], with some sources reporting a lower value of 117°C [4] [5]. This variation likely reflects differences in experimental conditions, purity levels, and measurement methodologies. The boiling point range positions this compound as a moderately volatile halogenated hydrocarbon, with thermal stability sufficient for handling under normal laboratory conditions while maintaining reasonable volatility for purification and analytical procedures.

| Property | Temperature (°C) | Sources |

|---|---|---|

| Melting Point | 46 | [1] [2] [3] [4] [5] |

| Boiling Point | 117-140 (range) | [1] [2] [3] [4] [5] |

| Most Common Boiling Point | 138-140 | [1] [2] [3] |

Density and Physical State

The density of 1,2-Dibromo-1,1-dichlorodifluoroethane has been estimated through various computational and empirical methods, yielding values in the range of 2.4 to 3.3 g/cm³ [6] [7] [8]. The substantial density reflects the presence of four heavy halogen atoms (two bromine and two chlorine atoms) within the molecular structure, contributing significantly to the overall molecular mass of 292.73 g/mol [9] [10]. At standard temperature and pressure conditions, the compound exists as a crystalline solid, consistent with its melting point of 46°C being above ambient temperature.

The high density and solid physical state under normal conditions distinguish this compound from lighter halogenated ethanes and indicate substantial intermolecular forces, likely including dipole-dipole interactions and van der Waals forces enhanced by the electron-rich halogen substituents. The density variations reported across different sources may reflect differences in crystal packing, temperature of measurement, or estimation methodologies employed.

Flash Point Characteristics

1,2-Dibromo-1,1-dichlorodifluoroethane is characterized as non-flammable under standard testing conditions [11] [6]. This non-flammable nature is consistent with the general behavior of heavily halogenated organic compounds, where the presence of multiple halogen substituents effectively suppresses combustion by interfering with the free radical chain reactions necessary for flame propagation. The halogen atoms, particularly bromine and chlorine, act as flame retardants by capturing hydrogen radicals and other reactive species that would otherwise sustain combustion processes.

This non-flammable characteristic provides significant safety advantages in handling, storage, and transportation of the compound, eliminating fire hazards that might be associated with more conventional organic solvents or intermediates. The flame-retardant properties are further enhanced by the presence of fluorine atoms, which contribute additional electron-withdrawing effects that stabilize the molecule against thermal decomposition and oxidative processes.

Thermodynamic Properties

Gibbs Free Energy and Enthalpy of Formation

While specific thermodynamic data for 1,2-Dibromo-1,1-dichlorodifluoroethane are not directly available in the current literature, insights can be drawn from studies on structurally related halogenated ethane derivatives. Research on similar fluorinated and halogenated compounds indicates that the enthalpy of formation for such heavily substituted ethanes typically falls within the range of -200 to -400 kJ/mol, with the exact value depending on the specific halogen substitution pattern and stereochemistry [12] [13] [14].

The presence of multiple electronegative halogen atoms creates a highly polarized molecular structure that significantly influences the thermodynamic stability. The carbon-halogen bonds, particularly the carbon-fluorine bonds, are among the strongest single bonds in organic chemistry, contributing to the overall thermodynamic stability of the compound. Computational studies on related fluorinated ethanes suggest that the Gibbs free energy of formation would likely be negative, indicating thermodynamic favorability under standard conditions [12] [13].

The electron-withdrawing effects of the halogen substituents create substantial electronic stabilization, though this must be balanced against the steric strain introduced by the bulky halogen atoms. The thermodynamic properties are further influenced by the specific conformational preferences of the molecule, which affect both enthalpy and entropy contributions to the free energy.

Entropy Characteristics

The entropy characteristics of 1,2-Dibromo-1,1-dichlorodifluoroethane reflect the complex interplay between molecular symmetry, conformational flexibility, and vibrational modes. The molecule possesses multiple rotational isomers due to the possibility of rotation around the central carbon-carbon bond, with different arrangements of the halogen substituents leading to various gauche and anti conformations. This conformational diversity contributes positively to the configurational entropy of the system.

Studies on related halogenated ethanes indicate that the standard molar entropy at 298 K for compounds of this molecular complexity typically ranges from 250 to 350 J/(mol·K) [15] [13] [14]. The high molecular weight and the presence of heavy halogen atoms contribute additional translational and rotational entropy compared to simpler hydrocarbons. However, the crystalline solid state at room temperature results in significantly reduced entropy compared to the liquid or gas phases.

The vibrational entropy contributions arise from the numerous carbon-halogen stretching and bending modes, as well as torsional modes associated with the carbon-carbon bond rotation. The different halogen substituents create a complex vibrational spectrum with multiple characteristic frequencies, each contributing to the overall entropy through thermal population of vibrational energy levels.

Heat Capacity and Thermal Behavior

The heat capacity of 1,2-Dibromo-1,1-dichlorodifluoroethane encompasses contributions from translational, rotational, and vibrational motions of the molecule. For halogenated ethanes of similar molecular complexity, the constant pressure heat capacity typically ranges from 100 to 200 J/(mol·K) at 298 K [15] [13] [16]. The substantial molecular mass and the presence of multiple heavy atoms contribute to a relatively high heat capacity compared to simple hydrocarbons.

The temperature dependence of heat capacity reflects the progressive activation of vibrational modes as thermal energy increases. Low-frequency vibrational modes, particularly those associated with carbon-halogen bond stretching and molecular torsions, become increasingly populated at elevated temperatures, leading to nonlinear increases in heat capacity with temperature.

| Temperature Range (K) | Estimated Cp (J/mol·K) | Basis |

|---|---|---|

| 298-400 | 120-150 | Similar compounds [13] [16] |

| 400-600 | 150-200 | Extrapolated from analogues |

| 600-800 | 200-250 | Theoretical estimates |

The thermal behavior also encompasses phase transition phenomena, including the solid-liquid transition at the melting point and the liquid-gas transition at the boiling point. These transitions involve significant enthalpy changes due to the breaking and formation of intermolecular interactions, particularly the dipole-dipole interactions between the highly polarized molecules.

Spectroscopic Properties

Infrared Spectroscopy Analysis

Infrared spectroscopy of 1,2-Dibromo-1,1-dichlorodifluoroethane reveals a complex absorption pattern characteristic of multiply halogenated ethane derivatives. The infrared spectrum is dominated by carbon-halogen stretching vibrations, which appear as distinct bands in the fingerprint region. Based on available spectroscopic data for related compounds, the carbon-fluorine stretching modes typically appear in the range of 1000-1300 cm⁻¹, representing some of the strongest absorptions in the spectrum due to the high polarity of the C-F bonds [17] [18] [19].

The carbon-chlorine stretching vibrations are expected to appear at lower frequencies, typically in the range of 600-800 cm⁻¹, while carbon-bromine stretches occur at even lower frequencies around 500-650 cm⁻¹. The carbon-carbon stretching mode, though present, is typically weak in halogenated compounds due to the reduced polarity of the C-C bond relative to the carbon-halogen bonds.

The absence of hydrogen atoms in this particular compound eliminates the characteristic C-H stretching regions (2800-3000 cm⁻¹), simplifying the spectral interpretation. However, the presence of multiple different halogen substituents creates a complex fingerprint region with numerous overlapping absorption bands that require careful analysis for definitive structural characterization.

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1,2-Dibromo-1,1-dichlorodifluoroethane through analysis of fluorine-19 and carbon-13 nuclei. The ¹⁹F NMR spectrum is particularly informative, as fluorine nuclei are highly sensitive to their local chemical environment. The two fluorine atoms in the molecule are attached to different carbon centers and experience different chemical environments, leading to distinct chemical shifts [20] [19] [21].

The ¹⁹F NMR chemical shifts for this compound are expected to appear in the range typical for fluorinated ethanes, approximately -60 to -120 ppm relative to trichlorofluoromethane. The exact chemical shift values depend on the electronic environment created by the neighboring halogen substituents and the specific molecular conformation. Fluorine-fluorine coupling across the carbon-carbon bond may be observed, providing information about the molecular geometry and conformational dynamics [19] [21].

Carbon-13 NMR spectroscopy reveals the chemical environments of the two carbon atoms in the ethane backbone. The carbon bearing two chlorine atoms and one fluorine atom will exhibit a different chemical shift compared to the carbon bearing one bromine atom and one fluorine atom. The carbon-fluorine coupling constants provide additional structural information, with typical ¹JCF coupling constants ranging from 200-300 Hz for directly bonded carbon-fluorine pairs [22] [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 1,2-Dibromo-1,1-dichlorodifluoroethane provides molecular ion identification and characteristic fragmentation patterns that confirm structural assignments. The molecular ion peak appears at m/z 292/294/296, with the isotope pattern reflecting the presence of two bromine atoms and two chlorine atoms. The characteristic isotope splitting pattern is distinctive for this halogen combination and serves as a definitive molecular fingerprint [20] [22] [23].

Electron impact ionization typically induces systematic loss of halogen atoms, with the relative ease of loss following the order: Br > Cl > F. Common fragment ions include those resulting from loss of single halogen atoms (M-79, M-81 for Br loss; M-35, M-37 for Cl loss; M-19 for F loss) and sequential losses of multiple halogens. The stability of various fragment ions reflects the relative bond strengths and the ability of remaining substituents to stabilize positive charge [20] [22].

| Fragment Ion (m/z) | Assignment | Relative Intensity |

|---|---|---|

| 292/294/296 | [M]⁺- | Low |

| 213/215 | [M-Br]⁺ | Medium |

| 257/259 | [M-Cl]⁺ | Medium |

| 273/275 | [M-F]⁺ | Low |

| 143/145 | [CFCl₂]⁺ | High |

The fragmentation patterns also provide information about the preferred cleavage sites and rearrangement processes that occur under electron impact conditions. The formation of stable carbocation fragments, such as [CFCl₂]⁺, often dominates the spectrum due to the electronic stabilization provided by the halogen substituents.

Solubility and Partition Behavior

Aqueous Solubility Determinants

The aqueous solubility of 1,2-Dibromo-1,1-dichlorodifluoroethane is characteristically low, reflecting the general behavior of heavily halogenated hydrocarbons in polar protic solvents. The extensive halogen substitution creates a highly lipophilic molecular surface with minimal capacity for hydrogen bonding interactions with water molecules. The estimated water solubility is likely in the range of 0.01-0.1 g/L at 25°C, based on analogous halogenated ethane compounds [24].

The low aqueous solubility arises from several molecular factors. The absence of hydrogen bond donor or acceptor groups prevents favorable interactions with water molecules, while the large molecular volume and high hydrophobic surface area create significant energetic barriers to solvation. The high polarizability of the halogen atoms, particularly bromine, contributes to strong London dispersion forces between molecules, favoring self-association over water interaction.

The temperature dependence of aqueous solubility typically follows a positive correlation for halogenated compounds, with solubility increasing modestly with temperature due to enhanced thermal motion overcoming intermolecular attractions. However, the overall solubility remains extremely limited across practical temperature ranges, maintaining the compound's classification as essentially water-insoluble.

Organic Solvent Compatibility

1,2-Dibromo-1,1-dichlorodifluoroethane exhibits excellent compatibility with a wide range of organic solvents, particularly those of moderate to high polarity and similar halogenated character. The compound shows high solubility in chlorinated solvents such as chloroform, dichloromethane, and carbon tetrachloride, where favorable dipole interactions and similar polarizability facilitate dissolution. Solubility in these solvents is typically greater than 100 g/L at room temperature.

The compound also demonstrates good solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide, and dimethylformamide. These solvents can effectively solvate the highly polarized molecule through dipole-dipole interactions while avoiding the unfavorable entropy changes associated with hydrogen bonding networks found in protic solvents.

Less polar solvents, including aliphatic hydrocarbons and aromatic hydrocarbons, show moderate to poor solvation ability for this compound. The highly polar nature of the molecule creates unfavorable interactions with nonpolar solvents, though some solubility may be achieved through London dispersion forces, particularly with aromatic solvents that possess higher polarizability.

| Solvent Class | Expected Solubility | Interaction Type |

|---|---|---|

| Halogenated solvents | High (>100 g/L) | Dipole-dipole, dispersion |

| Polar aprotic | Good (10-100 g/L) | Dipole-dipole |

| Polar protic | Poor (<1 g/L) | Limited polar interactions |

| Nonpolar | Very poor (<0.1 g/L) | Dispersion forces only |

Partition Coefficients in Environmental Systems

The partition behavior of 1,2-Dibromo-1,1-dichlorodifluoroethane in environmental systems is governed by its highly lipophilic character and strong tendency to associate with organic matter. The octanol-water partition coefficient (log Kow) is estimated to be in the range of 3.5-4.5, indicating strong preference for lipophilic phases over aqueous environments. This high partition coefficient suggests significant bioaccumulation potential and strong sorption to organic carbon in soils and sediments.

The soil organic carbon-water partition coefficient (Koc) is expected to be elevated, likely exceeding 1000 L/kg, based on the structural characteristics and estimated lipophilicity. This high Koc value indicates that the compound will strongly partition into soil organic matter, leading to reduced mobility in terrestrial environments and potential for long-term persistence in contaminated soils.

Air-water partitioning, described by the Henry's law constant, reflects the compound's moderate volatility and low water solubility. The estimated Henry's law constant of approximately 0.1-1.0 Pa·m³/mol suggests moderate tendency for volatilization from aquatic systems, though the low aqueous solubility limits the absolute amount available for atmospheric transfer.

The bioconcentration factor in aquatic organisms is anticipated to be substantial, potentially exceeding 1000 L/kg, based on the high lipophilicity and molecular stability. This bioconcentration potential raises concerns about food chain accumulation and long-term ecological impacts, particularly for organisms with high lipid content or those occupying higher trophic levels.